4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid
Description
4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a seven-membered heterocyclic compound featuring a benzoxazepine core fused with a carboxylic acid moiety at position 7 and an ethyl substituent at position 2. This structure combines aromaticity, conformational flexibility, and polar functional groups, making it a candidate for pharmacological applications, particularly in oncology and enzyme inhibition.
Propriétés
IUPAC Name |
4-ethyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-13-5-6-16-11-4-3-9(12(14)15)7-10(11)8-13/h3-4,7H,2,5-6,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHQNNMPKUJYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It’s worth noting that tetrahydrobenzo azepines, a class of compounds to which this molecule belongs, are found in a variety of medicines used in the treatment of cardiovascular disease.
Activité Biologique
4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to synthesize current knowledge about its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a fused oxazepine ring system. Its molecular formula is , and it features a carboxylic acid functional group that may contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of substituted oxazepine derivatives. For instance, compounds derived from the oxazepine framework have shown significant inhibitory activity against various cancer cell lines. Research indicates that modifications to the oxazepine structure can enhance cytotoxic effects against tumors such as breast cancer and leukemia cells .
Table 1: Antitumor Activity of Oxazepine Derivatives
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that modifications in the oxazepine structure can lead to enhanced antibacterial and antifungal activities. The presence of the ethyl group in the 4-position appears to increase membrane permeability and disrupt microbial cell walls .
Table 2: Antimicrobial Activity of Oxazepine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| 4-Ethyl-2,3,4,5-tetrahydrobenzo[f] | Staphylococcus aureus | 15 | |
| 2-Ethyl-2,3,4,5-tetrahydrobenzo[f] | Escherichia coli | 20 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazepine derivatives. The following factors have been identified as influential:
- Substitution Patterns : The position and type of substituents on the oxazepine ring significantly affect biological activity.
- Ring Size and Saturation : Variations in ring size and saturation levels can modulate pharmacokinetics and receptor binding affinity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups alters the electronic properties of the molecule, impacting its reactivity and interaction with biological targets.
Study on Antitumor Efficacy
A recent study investigated the efficacy of various oxazepine derivatives against MDA-MB-231 breast cancer cells. The findings indicated that this compound exhibited a dose-dependent inhibition of cell proliferation compared to control groups .
Study on Antimicrobial Properties
In another study focused on antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at low concentrations. This suggests potential for development as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The benzo[f][1,4]oxazepine scaffold differentiates this compound from related benzodiazepine or dioxocine derivatives. For example:
Key Observations :
- Core Flexibility : The benzo[f]oxazepine core (one oxygen, one nitrogen) differs from the benzo[b]dioxocine (two oxygens) in D9, impacting electron distribution and binding to targets like EGFR .
Functional Group Modifications
- Carboxylic Acid vs. Amides : The carboxylic acid at C7 contrasts with the acrylamide group in D9, which showed potent EGFR inhibition. Amides generally enhance target affinity through hydrogen bonding, while carboxylic acids may favor solubility or metabolic stability .
Pharmacological Potential
While 4-ethyl-benzo[f]oxazepine-7-carboxylic acid lacks direct activity data, its structural relatives suggest plausible mechanisms:
- EGFR Inhibition : D9’s acrylamide group achieved sub-micromolar EGFR inhibition, but the carboxylic acid in the target compound may require prodrug strategies for similar efficacy .
- Antiproliferative Activity : Caffeic acid derivatives (e.g., compound C) with tetrahydrobenzo[b]dioxocine cores demonstrated moderate activity (IC₅₀ >10 μM in HeLa cells), highlighting the importance of heterocyclic optimization .
Méthodes De Préparation
Synthesis of N-Boc-Protected Amino Alcohol Intermediate
Formation of the Oxazepine Core via Mitsunobu Reaction
Deprotection and Reductive Amination
Oxidation and Functional Group Transformations
Synthesis of Carboxylic Acid Derivative
- The Boc-protected oxazepine can be converted to the corresponding carboxylic acid by oxidation and hydrolysis steps.
- For example, conversion of Boc-protected oxazoline to carboxylic acid, followed by amide coupling reactions using EDC and HOBt, leads to amide derivatives, which upon further transformations yield the target carboxylic acid compound.
Cyclization and Ring Closure Using Halide Salts and Bases
- Cyclization of intermediates to form the oxazepine ring can be achieved using potassium iodide and/or potassium fluoride in the presence of bases such as sodium carbonate or potassium carbonate in aprotic solvents like DMF, dioxane, or THF.
- Reaction temperatures typically range from 50°C to 150°C, with reaction times from 0.5 to 5 hours.
Lewis Acid Catalyzed Transformations
- The conversion of aldehyde intermediates to functionalized oxazepine derivatives can be catalyzed by Lewis acids such as titanium tetrachloride, zinc chloride, or ferric chloride in solvents like chloroform or tetrahydrofuran.
- This step is important for introducing substituents adjacent to the oxazepine core.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Amino alcohol formation | Aldehyde, Boc protection | Not specified | Not specified | Not specified | 64 | Two-step procedure |
| 2 | Mitsunobu cyclization | Mitsunobu reagents (e.g., triphenylphosphine, DEAD) | THF or similar | Room temperature | Hours | Not specified | Formation of N-Boc-protected oxazepine |
| 3 | Boc deprotection + reductive amination | Acidic conditions + reductive amination reagents | Not specified | Room temperature | Not specified | Not specified | Conversion to tertiary amines |
| 4 | Ester reduction | LiAlH4 | Ether solvents | 0 to room temp | Hours | Not specified | Reduction to alcohols |
| 5 | Alcohol oxidation | MnO2 | DCM or similar | Room temperature | Hours | Not specified | Conversion to aldehydes |
| 6 | Cyclization | KI/KF + base (Na2CO3, K2CO3) | DMF, dioxane, THF | 50–150 | 0.5–5 hours | Not specified | Ring closure to oxazepine |
| 7 | Lewis acid catalysis | TiCl4, ZnCl2, FeCl3 | THF, CCl4, chloroform | 0 to room temp | 16 hours | Not specified | Functionalization adjacent to oxazepine core |
| 8 | Hydrolysis to carboxylic acid | Acidic or basic hydrolysis | Aqueous solvents | Room temperature | Hours | Not specified | Final conversion to carboxylic acid |
Detailed Research Findings and Notes
- The synthetic routes often yield racemic mixtures, which may require further resolution for enantioenriched products.
- The use of protecting groups such as Boc is critical for controlling reactivity and facilitating selective transformations.
- Reductive amination allows for the introduction of diverse amine substituents, enabling structural optimization for biological activity.
- Cyclization conditions are flexible but require careful control of temperature and base to achieve high yields and purity.
- Lewis acid catalysis is effective for introducing substituents adjacent to the oxazepine ring, expanding the chemical diversity of the compound.
- Purification typically involves silica gel chromatography with solvent systems such as ethyl acetate/petroleum ether mixtures.
- The described methods have been applied in the synthesis of related benzoxazepine derivatives with potential pharmacological applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid?
- Methodological Answer : A common approach involves cyclization of precursor amines with carboxylic acid derivatives under acidic or basic conditions. For example, hydrolysis of ethyl ester intermediates using lithium hydroxide in THF–MeOH–H₂O (3:1:1 v/v/v) at 0°C to room temperature has been reported for structurally similar tetrahydrobenzooxazepines . Optimize reaction time (1–24 hours) and stoichiometry to improve yields.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for baseline separation.
- Mass Spectrometry : Confirm molecular weight using ESI-MS; the exact mass of related tetrahydrobenzooxazepines is ~207.18 g/mol (C₁₀H₁₃NO₃) .
- NMR : Characterize the ethyl group (δ ~1.2 ppm, triplet) and oxazepine ring protons (δ ~3.5–4.5 ppm) .
Q. What are the critical stability considerations for long-term storage?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the oxazepine ring or carboxylic acid group may occur. Stability studies on similar compounds indicate degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s conformational dynamics and pharmacological activity?
- Methodological Answer : Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to analyze the ethyl group’s steric effects on ring puckering and ligand-receptor interactions. Compare with analogs lacking the ethyl group to assess differences in binding affinity to CNS targets (e.g., GABA receptors) . Experimental validation via X-ray crystallography is recommended for definitive conformational analysis.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity.
- Validate target engagement via orthogonal assays (e.g., radioligand binding and functional cAMP assays for GPCR targets) .
- Replicate studies in multiple models (e.g., primary neurons vs. transfected cell lines) .
Q. What metabolic pathways are predicted for this compound in vivo?
- Methodological Answer : Employ in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to identify likely Phase I oxidation sites (e.g., ethyl group or oxazepine ring) and Phase II conjugation (glucuronidation of the carboxylic acid). Validate with in vitro hepatocyte assays using LC-MS/MS to detect metabolites .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer : Calculate physicochemical properties (LogP, polar surface area) using QikProp. Derivatives with LogP 2–3 and PSA <90 Ų are prioritized. Docking studies (e.g., AutoDock Vina) against P-glycoprotein can predict efflux susceptibility. Synthesize analogs with fluorinated or methylated substituents to optimize BBB permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
